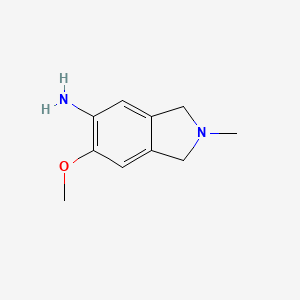

6-Methoxy-2-methylisoindolin-5-amine

描述

Structure

3D Structure

属性

CAS 编号 |

1233145-41-9 |

|---|---|

分子式 |

C10H14N2O |

分子量 |

178.23 g/mol |

IUPAC 名称 |

6-methoxy-2-methyl-1,3-dihydroisoindol-5-amine |

InChI |

InChI=1S/C10H14N2O/c1-12-5-7-3-9(11)10(13-2)4-8(7)6-12/h3-4H,5-6,11H2,1-2H3 |

InChI 键 |

NOJQPSCNUCMLHZ-UHFFFAOYSA-N |

规范 SMILES |

CN1CC2=CC(=C(C=C2C1)OC)N |

产品来源 |

United States |

Physicochemical Characterization and Structural Elucidation Research

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural elucidation of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms.

For 6-Methoxy-2-methylisoindolin-5-amine, one would expect a ¹H NMR spectrum to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the N-methyl protons, and the protons of the isoindoline (B1297411) ring. The chemical shifts (δ) would be influenced by the electron-donating effects of the amine and methoxy groups. Typically, methoxy group protons appear as a singlet around δ 3.8-4.0 ppm. Protons on an aromatic ring bearing amino and methoxy groups would appear in the aromatic region (δ 6.5-7.5 ppm). The N-methyl protons would likely be a singlet in the δ 2.0-2.5 ppm range, and the methylene (B1212753) protons of the isoindoline ring would appear as singlets or multiplets further upfield.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon of the methoxy group is typically found around δ 55-60 ppm. Aromatic carbons would resonate in the δ 100-160 ppm range, with carbons directly attached to the oxygen and nitrogen atoms shifted further downfield. The N-methyl carbon would appear around δ 30-40 ppm, and the isoindoline methylene carbons would also be in the upfield region.

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the searched literature, the table below provides predicted chemical shift ranges based on the analysis of similar structures and general NMR principles.

Interactive Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 100 - 130 |

| Aromatic C-NH₂ | Not Applicable | 135 - 150 |

| Aromatic C-OCH₃ | Not Applicable | 150 - 160 |

| Methoxy (OCH₃) | 3.8 - 4.0 (singlet) | 55 - 60 |

| N-Methyl (N-CH₃) | 2.0 - 2.5 (singlet) | 30 - 40 |

| Isoindoline CH₂ | 4.0 - 5.0 | 50 - 60 |

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ range. The aromatic C-H stretching is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range. No specific experimental IR spectrum for this compound could be retrieved.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Methoxy) | Stretch | 1000 - 1300 (strong) |

| C-N | Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues. The exact mass of this compound (C₁₀H₁₄N₂O) is 178.1106 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178.

The fragmentation pattern would likely involve the loss of a methyl group (M-15) from the N-methyl or methoxy group, leading to a fragment at m/z 163. Alpha-cleavage next to the nitrogen atom in the isoindoline ring is a common fragmentation pathway for amines, which could lead to the loss of larger fragments. Loss of the methoxy group (M-31) could also be observed. Detailed experimental mass spectra and fragmentation analyses for this specific compound are not documented in the searched sources.

Chromatographic Coupling for Purity and Identity Confirmation (e.g., LC-MS, GC-MS)

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate components of a mixture and confirm their identity and purity. Patent literature mentioning this compound indicates the use of UPLC (Ultra-Performance Liquid Chromatography) coupled with a mass spectrometer to monitor reactions, which confirms that LC-MS is a suitable technique for its analysis. fluorochem.co.uk This method would provide the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass-to-charge ratio, confirming its molecular weight. GC-MS could also be a viable method, potentially after derivatization of the amine group to improve its volatility and chromatographic behavior. researchgate.net

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would need to be grown. A search of crystallographic databases did not yield any results for the crystal structure of this compound. Therefore, no experimental data on its solid-state conformation or packing is available.

Theoretical and Computational Investigations of 6 Methoxy 2 Methylisoindolin 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict a wide range of molecular properties.

Geometric Optimization and Conformational Analysis

A geometric optimization would be the first step in a computational study. This process involves finding the most stable three-dimensional arrangement of the atoms in the 6-Methoxy-2-methylisoindolin-5-amine molecule, corresponding to the lowest energy state. Conformational analysis would then explore other stable, low-energy shapes (conformers) the molecule might adopt by rotating its flexible parts, such as the methoxy (B1213986) and methyl groups. This analysis is crucial for understanding how the molecule's shape influences its behavior.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Analysis of the electronic structure provides insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | Difference between ELUMO and EHOMO |

Note: This table is for illustrative purposes only. No experimental or theoretical data for this specific compound has been found.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions that are electron-rich (typically colored red or yellow), electron-poor (blue), and neutral (green). This map is invaluable for predicting how the molecule will interact with other molecules, identifying sites for potential electrophilic and nucleophilic attacks, and understanding hydrogen bonding interactions. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and positive potential near the amine hydrogens.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

DFT calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra can be compared with experimentally obtained spectra to confirm the molecule's structure. This correlation is a powerful tool for structural elucidation and validation of the computational model's accuracy.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR Chemical Shift (ppm) | Data not available | Data not available |

| 13C NMR Chemical Shift (ppm) | Data not available | Data not available |

| IR Frequency (cm-1) | Data not available | Data not available |

Note: This table is for illustrative purposes only, as no specific computational or experimental spectroscopic studies for this compound were found.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, an MD simulation could reveal its dynamic behavior, including how different parts of the molecule move and flex in various environments (e.g., in a solvent like water). This provides a deeper understanding of its conformational flexibility beyond the static picture from geometric optimization.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular interactions within a crystal structure. It maps the regions of close contact between neighboring molecules. By analyzing the Hirshfeld surface and its associated 2D fingerprint plots, one can identify the types and relative importance of different interactions, such as hydrogen bonds and van der Waals forces, which govern how the molecules pack together in a solid state. This analysis requires crystal structure data, which does not appear to be publicly available for this compound.

Structure-Property Relationship (SPR) Modeling and Predictive Analytics (focused on intrinsic chemical properties and reactivity)

Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of specific theoretical and computational studies focused on the compound this compound. Consequently, detailed research findings, including data on its intrinsic chemical properties and reactivity derived from Structure-Property Relationship (SPR) modeling and predictive analytics, are not available at this time.

While computational methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking are frequently employed to predict the properties of novel chemical entities, no published research applying these techniques directly to this compound could be identified. Such studies for structurally related isoindoline (B1297411) derivatives have been conducted, often focusing on their potential pharmacological activities. nih.govtandfonline.com These investigations highlight the utility of computational modeling in understanding how structural modifications within the isoindoline scaffold can influence biological interactions. tandfonline.com

In general, the intrinsic chemical properties and reactivity of a molecule like this compound would be influenced by the interplay of its constituent functional groups: the methoxy group (-OCH3), the secondary amine within the isoindoline ring, and the primary amine group (-NH2) attached to the benzene (B151609) ring. For instance, the electron-donating nature of the methoxy and amino groups would be expected to increase the electron density of the aromatic system, thereby influencing its reactivity in electrophilic aromatic substitution reactions.

To provide the specific data requested, a dedicated computational study on this compound would need to be performed. Such a study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Calculation of Molecular Descriptors: Computing a range of electronic, steric, and thermodynamic properties.

Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to identify electrophilic and nucleophilic regions.

Without such a dedicated study, any discussion of the specific structure-property relationships and predicted reactivity of this compound would be purely speculative and fall outside the scope of this scientifically accurate article.

The following table would be populated with data from such a future computational study:

| Predicted Property | Value | Method of Prediction |

| HOMO Energy | Data not available | e.g., DFT/B3LYP/6-31G |

| LUMO Energy | Data not available | e.g., DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | Data not available | e.g., DFT/B3LYP/6-31G |

| Dipole Moment | Data not available | e.g., DFT/B3LYP/6-31G |

| LogP | Data not available | e.g., ALOGP, XLOGP3 |

| Topological Polar Surface Area | Data not available | e.g., Calculation based on fragments |

| Number of Hydrogen Bond Donors | Data not available | Molecular structure analysis |

| Number of Hydrogen Bond Acceptors | Data not available | Molecular structure analysis |

Research Applications and Broader Impact in Chemical Science

6-Methoxy-2-methylisoindolin-5-amine as a Versatile Synthetic Building Block

While specific documented examples of this compound as a synthetic building block are not extensively reported in publicly available literature, its structural features strongly suggest its utility as a versatile precursor in organic synthesis. Chemical building blocks are fundamental to the construction of more complex molecules in various fields, including drug discovery and materials science. enamine.net The presence of a primary aromatic amine functionality in this compound allows for a multitude of well-established chemical reactions.

For instance, the amine group can readily undergo acylation, alkylation, arylation, and sulfonylation reactions to introduce a wide variety of substituents. Furthermore, it can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which are valuable intermediates for the synthesis of other heterocyclic systems. The amine also serves as a handle for diazotization, followed by Sandmeyer or related reactions, enabling the introduction of a broad range of functional groups such as halogens, cyano, and hydroxyl groups.

The isoindoline (B1297411) nitrogen, being a secondary amine, can also be a site for further functionalization, although the existing methyl group somewhat limits this. The aromatic ring itself, activated by the methoxy (B1213986) and amino groups, is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional substituents that can further modulate the electronic and steric properties of the molecule. This multi-faceted reactivity underscores the potential of this compound as a valuable and versatile building block for the synthesis of diverse chemical entities.

Table 1: Potential Reactions Utilizing the Amine Functionality of this compound

| Reaction Type | Reagent/Catalyst Example | Potential Product Class |

| Acylation | Acetyl chloride, Benzoyl chloride | Amides |

| Alkylation | Methyl iodide, Benzyl bromide | Secondary/Tertiary Amines |

| Arylation | Aryl halides, Palladium catalyst | Diaryl amines |

| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamides |

| Schiff Base Formation | Benzaldehyde, Acetone | Imines |

| Diazotization/Sandmeyer | NaNO₂, HCl then CuX (X=Cl, Br, CN) | Aryl halides, Aryl nitriles |

Role as a Precursor or Intermediate in the Synthesis of Complex Molecular Architectures

The strategic placement of functional groups in this compound positions it as an ideal precursor or intermediate for the construction of more complex molecular architectures, particularly those containing fused heterocyclic ring systems. The vicinal arrangement of the amine and methoxy groups on the aromatic ring can be exploited to construct new rings fused to the isoindoline core.

For example, the amine functionality can be used as a nucleophile in condensation reactions with bifunctional electrophiles to build new heterocyclic rings. Reactions with α,β-unsaturated ketones or esters could lead to the formation of fused dihydropyridine (B1217469) or dihydropyridinone rings, respectively, through aza-Michael addition followed by cyclization. Similarly, reaction with diketones or their equivalents could furnish fused pyrazine (B50134) or diazepine (B8756704) systems.

The inherent functionality of this compound makes it a valuable intermediate for the synthesis of compounds with potential biological activity. Many complex natural products and synthetic drugs contain substituted isoindoline or related heterocyclic cores. mdpi.com The ability to use this compound as a starting material to elaborate into more complex structures is a key aspect of its potential impact in synthetic chemistry.

Design and Synthesis of Advanced Isoindoline-Based Molecular Scaffolds for Chemical Exploration

The isoindoline core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. mdpi.com The design and synthesis of novel isoindoline-based molecular scaffolds are therefore of great interest for the discovery of new therapeutic agents. This compound provides a starting point for the creation of libraries of diverse compounds for chemical exploration.

By systematically modifying the amine and the aromatic ring of this compound, a wide range of derivatives can be prepared. These derivatives can then be screened for biological activity against various targets. For example, derivatization of the amine group can be used to explore the structure-activity relationship (SAR) of a particular class of compounds. The synthesis of such focused libraries of compounds is a powerful strategy in modern drug discovery. The isoindoline framework itself is found in several clinically used drugs, highlighting the therapeutic potential of this heterocyclic system. mdpi.com

The development of novel synthetic methodologies to construct and functionalize the isoindoline ring system is an active area of research. organic-chemistry.org These methods often aim to provide efficient and stereoselective access to a wide range of substituted isoindolines. The availability of building blocks like this compound is crucial for the application of these new synthetic methods and the exploration of new chemical space.

Table 2: Examples of Clinically Used Drugs Containing the Isoindoline Core

| Drug Name | Therapeutic Area |

| Lenalidomide | Oncology |

| Pazinaclone | Anxiolytic |

| Chlorthalidone | Diuretic |

| Mazindol | Anorectic |

Contribution to Understanding Reaction Mechanisms and Stereochemical Control in Isoindoline Synthesis

The substituents on the aromatic ring of an isoindoline precursor can have a significant impact on the reactivity and selectivity of cyclization reactions. The electron-donating methoxy and amino groups in this compound would be expected to influence the electronic properties of the aromatic ring and any intermediates formed during a reaction. Studying the effect of such substituents on the course of a reaction can provide valuable insights into the underlying reaction mechanism.

Furthermore, the development of asymmetric methods for the synthesis of chiral isoindolines is an important area of research. acs.org These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction. The use of substituted isoindoline precursors in these studies helps to probe the scope and limitations of the catalytic systems and to refine the models used to explain the observed stereoselectivity.

Future Research Directions and Unexplored Avenues in this compound Chemistry

The full potential of this compound as a synthetic building block and precursor remains largely unexplored. Future research in this area could focus on several promising avenues.

A primary direction would be the systematic exploration of the reactivity of this compound with a wide range of reagents to generate a diverse library of novel compounds. This could involve both the functionalization of the existing amine group and the aromatic ring, as well as the development of new methods for the construction of fused heterocyclic systems.

Another important area for future research is the application of this building block in the synthesis of biologically active molecules. Based on the known pharmacological properties of other isoindoline derivatives, it would be of interest to design and synthesize new compounds derived from this compound and evaluate their activity against various biological targets, such as enzymes and receptors. acs.orgnih.gov

Furthermore, the development of efficient and scalable synthetic routes to this compound itself would be beneficial to facilitate its wider use in the chemical community. Investigating its potential applications in materials science, for example, as a monomer for the synthesis of novel polymers or as a component of organic electronic materials, could also be a fruitful area of research. The unique combination of functional groups in this molecule suggests that it could impart interesting electronic and photophysical properties to such materials.

常见问题

Q. How does the methyl group at position 2 influence the pharmacological profile of this compound compared to its analogs?

- Methodological Answer : The methyl group enhances lipophilicity (logP ~1.8), improving blood-brain barrier penetration. Compare with 5-Aminoisoindoline (logP ~0.5) using parallel artificial membrane permeability assays (PAMPA). Molecular docking can reveal steric effects on target binding (e.g., monoamine oxidases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。